1,3-Diethoxy-2,4-difluorobenzene
Description
1,3-Diethoxy-2,4-difluorobenzene is an organic compound with the molecular formula C10H12F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by ethoxy groups
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1,3-diethoxy-2,4-difluorobenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-13-8-6-5-7(11)10(9(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GXQRUCQHJWBNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)OCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by the reaction with ethanol under acidic conditions to introduce the ethoxy groups. The reaction typically requires a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous-flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to efficient and scalable production. The use of continuous-flow reactors also minimizes the risk of side reactions and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethoxy-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
1,3-Diethoxy-2,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-diethoxy-2,4-difluorobenzene involves its interaction with specific molecular targets. The ethoxy and fluorine groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-2,4-difluorobenzene: Similar in structure but with methoxy groups instead of ethoxy groups.
1,3-Diethoxy-4-fluorobenzene: Similar but with only one fluorine atom.
1,3-Diethoxybenzene: Lacks fluorine atoms.
Uniqueness
1,3-Diethoxy-2,4-difluorobenzene is unique due to the presence of both ethoxy and fluorine groups, which impart distinct chemical properties.
Biological Activity
1,3-Diethoxy-2,4-difluorobenzene is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of ethoxy groups and fluorine substituents significantly influences its biological activity and chemical properties. This article reviews the existing literature on the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C10H12F2O2. Its structure comprises a benzene ring with two ethoxy groups at positions 1 and 3 and fluorine atoms at positions 2 and 4. The unique arrangement of these substituents affects its solubility, reactivity, and interaction with biological targets.
Interaction with Biological Systems
The biological activity of fluorinated compounds like this compound is often linked to their ability to interact with enzymes and receptors due to the electronegative nature of fluorine atoms. This interaction can lead to altered pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs.
Fluorinated compounds can exhibit unique mechanisms of action due to their structural characteristics. For instance:
- Enzyme Inhibition : Some studies suggest that fluorinated compounds can inhibit specific enzymes by mimicking substrate structures or altering binding affinities .
- Receptor Modulation : The presence of fluorine can enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Ethoxy-2,3-difluorobenzene | C8H8F2O | Different fluorine substitution pattern | Moderate antimicrobial |
| 1-Ethoxy-2,4-difluorobenzene | C8H8F2O | Similar structure but different reactivity | Cytotoxic effects observed |
| This compound | C10H12F2O2 | Additional ethoxy group enhances solubility | Potential for enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
